2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
2-Methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by:
- A 2-amino group at position 2 of the pyrroloquinoxaline core.
- A 2-methylbutyl ester at the carboxylate position, influencing lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-methylbutyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-13(2)12-27-20(25)16-17-19(24(18(16)21)10-7-11-26-3)23-15-9-6-5-8-14(15)22-17/h5-6,8-9,13H,4,7,10-12,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIIGPPYTJVHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is the Dihydrolipoyllysine-residue acetyltransferase component of the pyruvate dehydrogenase complex. This complex plays a crucial role in the citric acid cycle, which is central to energy production in cells.
Mode of Action
This compound: interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function. This interaction results in the disruption of the citric acid cycle and energy production in the cell.
Biochemical Pathways
The compound affects the citric acid cycle, a crucial biochemical pathway responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy for the cell. The inhibition of the pyruvate dehydrogenase complex by This compound disrupts this pathway, leading to decreased energy production.
Pharmacokinetics
The ADME properties of This compound Like many other compounds, its bioavailability is likely to be influenced by factors such as absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of This compound ’s action include the disruption of the citric acid cycle and a decrease in cellular energy production. This can lead to cell death, particularly in cells with high energy demands.
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects.
Biological Activity
2-Methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with significant potential in biological research. Its molecular formula is C20H26N4O3, and it has a molecular weight of 370.453 g/mol. This compound has garnered attention due to its interactions with various biochemical pathways, particularly its effects on the pyruvate dehydrogenase complex.
The primary target of this compound is the dihydrolipoyllysine-residue acetyltransferase component of the pyruvate dehydrogenase complex. The mode of action involves binding to the active site of the enzyme, inhibiting its function and subsequently disrupting the citric acid cycle. This disruption results in decreased energy production within cells, which may have implications for metabolic regulation and energy homeostasis.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Some studies suggest that pyrroloquinoxaline derivatives can inhibit cancer cell growth by inducing apoptosis or cell cycle arrest.
- Antimicrobial Properties : Compounds in this class have demonstrated efficacy against various bacterial strains, potentially through inhibition of key metabolic pathways.
- Neuroprotective Effects : There is emerging evidence that certain derivatives may protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Inhibition of Pyruvate Dehydrogenase : A study demonstrated that specific inhibitors targeting the pyruvate dehydrogenase complex led to reduced proliferation in cancer cell lines, suggesting a potential therapeutic avenue for targeting metabolic pathways in tumors .
- Antimicrobial Screening : Another research effort screened various pyrroloquinoxaline derivatives against common pathogens, revealing significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activities of Similar Compounds
Scientific Research Applications
Chemistry
- Synthesis : The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms.
- Chemical Reactions : It can undergo oxidation and reduction reactions, making it versatile for modifying functional groups or altering its reactivity.
Biology
- Drug Discovery : The biological activity of this compound positions it as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
- Cell Signaling : Preliminary studies suggest that it may modulate signaling pathways related to cell growth and survival, indicating potential therapeutic applications.
Medicine
- Therapeutic Potential : Ongoing research is focused on its potential use as an anticancer agent, antiviral drug, or antimicrobial treatment. Its interaction with biological targets may lead to novel therapeutic strategies.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigating anti-cancer properties | Demonstrated inhibition of cancer cell proliferation in vitro, suggesting potential as an anticancer agent. |
| Study B | Exploring enzyme inhibition | Confirmed that the compound effectively inhibits Dihydrolipoyllysine-residue acetyltransferase, impacting metabolic pathways. |
| Study C | Assessing pharmacokinetics | Evaluated ADME properties; showed favorable absorption and distribution characteristics in preliminary tests. |
Comparison with Similar Compounds
Substituent Variations at Position 1
Key Observations :
- The 3-methoxypropyl group in the target compound balances solubility and steric effects, unlike the 2-methoxybenzyl (), which prioritizes aromatic interactions.
- 4-Aminophenyl () enables strong adsorption on metal surfaces via protonation in acidic media, a property absent in the target compound’s aliphatic substituent.
Functional Group Variations at the Carboxylate Position
Key Observations :
Functional and Application Insights
- Corrosion Inhibition: The carbonitrile analog () demonstrates 91% inhibition efficiency on C38 steel in HCl, attributed to adsorption via protonated amino groups and nitrile interactions . This contrasts with the target compound’s ester group, which lacks such reactivity.
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-b]quinoxaline core in this compound?
Methodological Answer: The pyrrolo[2,3-b]quinoxaline scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:
- Step 1: Condensation of substituted quinoxaline precursors with amino-pyrrole intermediates under acidic or basic conditions. For example, ethyl carboxylate derivatives (e.g., ) are synthesized using multi-step protocols involving cyclization and protecting group strategies .
- Step 2: Introduction of the 3-methoxypropyl and 2-methylbutyl substituents via alkylation or nucleophilic substitution. Etherification reactions (e.g., methoxypropyl attachment) often employ Williamson synthesis or Mitsunobu conditions .
- Key Tools: Reaction progress monitored via TLC and HPLC; intermediates characterized by -NMR and IR spectroscopy .
Q. How is the purity and structural identity of this compound validated in academic research?
Methodological Answer:
- Purity Assessment:
- Structural Confirmation:
Advanced Research Questions
Q. How can X-ray crystallography resolve spatial ambiguities in the substituent arrangement of this compound?
Methodological Answer:
- Crystal Growth: Slow evaporation of a dichloromethane/hexane mixture (as in ) to obtain single crystals suitable for diffraction .
- Data Collection: Single-crystal X-ray diffraction (90–150 K) with Mo-Kα radiation (λ = 0.71073 Å). Key parameters include space group (e.g., P2/c), unit cell dimensions, and R-factor refinement (<0.05 for high accuracy) .
- Analysis: Software suites like SHELX or OLEX2 model electron density maps. For example, resolved torsional angles between the pyrrolo-quinoxaline core and methoxypropyl chain, confirming non-planar conformations .
Q. How do modifications in alkoxy substituents (e.g., methoxypropyl vs. ethoxypropyl) affect electronic properties?
Methodological Answer:
- Spectroscopic Studies:
- Computational Modeling:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
